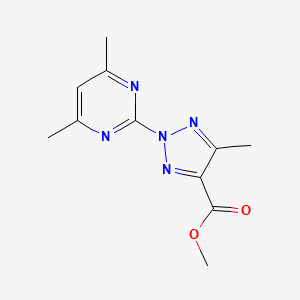
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key parameters such as temperature, pressure, and reaction time are carefully monitored to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,6-dimethylpyrimidin-2-yl)oxybenzoate
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Uniqueness
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of pyrimidine and triazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound characterized by its unique triazole structure, which includes a five-membered ring with three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N5O2, with a molecular weight of approximately 247.25 g/mol. Its structure includes a carboxylate group and a triazole ring, which are critical for its biological activity.
Antimicrobial Properties
Compounds containing triazole moieties are well-documented for their antibacterial and antifungal properties. This compound has shown effectiveness against various pathogens by inhibiting critical enzyme functions essential for microbial survival .
Table 1: Antimicrobial Activity of Triazole Compounds
| Compound Name | Activity Type | Inhibition Concentration (µg/mL) |
|---|---|---|
| Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazole | Antibacterial | 25 - 50 |
| Methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-triazole | Antifungal | 20 - 30 |
| 1-(4-Chlorophenyl)-5-methyltriazole | Antifungal | 15 - 25 |
Enzyme Inhibition
Research indicates that this compound can interact with enzymes involved in metabolic pathways of microorganisms. For instance, studies on the inhibition of carbonic anhydrase-II have demonstrated that derivatives similar to methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazole-4-carboxylate exhibit moderate inhibition potential .
Table 2: Inhibition Potency Against Carbonic Anhydrase-II
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole | 18.1 ± 1.31 | |
| Acetazolamide (standard) | 18.2 ± 0.23 |
The mechanism of action for methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazole-4-carboxylate involves binding to the active sites of target enzymes through molecular docking simulations. These studies suggest that the compound's structural features allow it to effectively inhibit enzyme activity by occupying critical binding sites .
Case Studies
A notable study focused on the synthesis and evaluation of various triazole derivatives highlighted that methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole showed significant activity against bacterial strains such as E. coli and S. aureus. The study utilized both in vitro assays and molecular docking to elucidate the compound's binding affinities .
Properties
Molecular Formula |
C11H13N5O2 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H13N5O2/c1-6-5-7(2)13-11(12-6)16-14-8(3)9(15-16)10(17)18-4/h5H,1-4H3 |
InChI Key |
LSCVMSDATBOWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2N=C(C(=N2)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















